molecular formula C₃₀H₄₅NNaO₇P B1146603 (2R,4S)-Fosinopril Sodium Salt CAS No. 1356932-15-4

(2R,4S)-Fosinopril Sodium Salt

Cat. No.: B1146603
CAS No.: 1356932-15-4
M. Wt: 585.64
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Description

(2R,4S)-Fosinopril Sodium Salt is a prodrug used primarily in the treatment of hypertension and heart failure. It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which work by relaxing blood vessels and reducing blood pressure. This compound is the sodium salt form of fosinopril, which is converted in the body to its active form, fosinoprilat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Fosinopril Sodium Salt involves several steps. The key intermediate, fosinopril, is synthesized through a series of reactions starting from L-proline. The process includes the formation of a phosphinate ester, followed by coupling with a biphenyl compound. The final step involves the conversion of fosinopril to its sodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and filtration to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-Fosinopril Sodium Salt undergoes several types of chemical reactions, including:

    Hydrolysis: In the body, fosinopril is hydrolyzed to its active form, fosinoprilat.

    Oxidation and Reduction: These reactions are less common for fosinopril but can occur under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically occurs in aqueous conditions with the presence of enzymes.

    Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation.

    Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

The primary product formed from the hydrolysis of this compound is fosinoprilat, the active form of the drug. Other reactions may yield various by-products depending on the specific conditions and reagents used.

Scientific Research Applications

(2R,4S)-Fosinopril Sodium Salt has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of ACE inhibitors and their mechanisms.

    Biology: Investigated for its effects on blood pressure regulation and cardiovascular health.

    Medicine: Widely used in clinical research for the treatment of hypertension and heart failure.

    Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (2R,4S)-Fosinopril Sodium Salt involves its conversion to fosinoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a reduction in blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway.

Comparison with Similar Compounds

Similar Compounds

    Enalapril: Another ACE inhibitor used for similar indications.

    Lisinopril: Known for its long duration of action.

    Ramipril: Often used for its cardioprotective effects.

Uniqueness

(2R,4S)-Fosinopril Sodium Salt is unique due to its phosphinate ester structure, which allows for a different metabolic pathway compared to other ACE inhibitors. This unique structure provides certain pharmacokinetic advantages, such as a longer half-life and better bioavailability.

Properties

CAS No.

1356932-15-4

Molecular Formula

C₃₀H₄₅NNaO₇P

Molecular Weight

585.64

Synonyms

(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-D-proline Sodium Salt;  Fosinopril Impurity B;  (4S)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-D-proline Propio

Origin of Product

United States

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